1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
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Overview
Description
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of cyclopropylamine with thiosemicarbazide, followed by cyclization with an appropriate reagent to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride: This compound is similar in structure but contains an amine group instead of an alcohol group.
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one: This compound contains a ketone group instead of an alcohol group.
Uniqueness
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is unique due to its specific functional group (ethan-1-ol) and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
2613383-61-0 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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